N-Acetyl Norgestimate-d6

Description

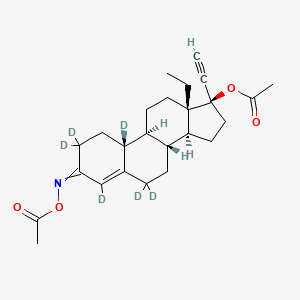

Structure

3D Structure

Propriétés

Numéro CAS |

1263195-02-3 |

|---|---|

Formule moléculaire |

C25H33NO4 |

Poids moléculaire |

417.6 g/mol |

Nom IUPAC |

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |

Clé InChI |

JWLHCJCKDYVRNJ-RWWDXLKWSA-N |

SMILES isomérique |

[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

SMILES canonique |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

Pureté |

98.8% |

Synonymes |

Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 |

Étiquette |

Norgestimate |

Origine du produit |

United States |

Foundational & Exploratory

N-Acetyl Norgestimate-d6: A Technical Guide for Researchers

An in-depth examination of the properties, primary applications, and methodologies associated with the deuterated internal standard, N-Acetyl Norgestimate-d6.

Core Concepts: Understanding this compound

This compound is a stable, isotopically labeled form of N-Acetyl Norgestimate (B1679921). It is a synthetic derivative of norgestimate, a progestin widely used in oral contraceptives. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for bioanalytical studies involving norgestimate and its metabolites.

The primary and critical use of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of norgestimate and its metabolites in complex biological matrices such as plasma and urine by correcting for variability during sample preparation and analysis.

Physicochemical and Pharmacokinetic Data

A comprehensive understanding of the physicochemical properties of this compound and the pharmacokinetic profile of its parent compound, norgestimate, is essential for its effective use in research.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |

| Molecular Weight | 417.58 g/mol | [1] |

| CAS Number | 1263195-02-3 | [1] |

| Appearance | White solid | [1] |

| Purity | 98.6% by HPLC | [1] |

| Isotopic Enrichment | >98% atom D | [1] |

Pharmacokinetic Parameters of Norgestimate and its Major Active Metabolites

Norgestimate is a prodrug that is rapidly and extensively metabolized upon oral administration. Its primary active metabolites are norelgestromin (B1679859) (NGMN) and norgestrel (B7790687) (NG).[2][3] The following table summarizes key pharmacokinetic parameters in humans.

| Parameter | Norelgestromin (NGMN) | Norgestrel (NG) |

| Tmax (hours) | ~2 | ~1.7 |

| Cmax (ng/mL) | 1.82 (Day 21, Cycle 3) | 2.79 (Day 21, Cycle 3) |

| AUC (h*ng/mL) | 16.1 (Day 21, Cycle 3) | 49.9 (Day 21, Cycle 3) |

| Protein Binding | ~99% (to albumin) | >97% (92.5% to SHBG) |

| Half-life (hours) | 12-30 | 36.4 ± 10.2 |

Data sourced from DrugBank Online and PubChem.[2][4]

Receptor Binding Affinities

The biological activity of norgestimate is mediated through its active metabolites, which bind to progesterone (B1679170) and androgen receptors.

| Compound | Progesterone Receptor (RBA vs. Progesterone) | Androgen Receptor (RBA vs. Dihydrotestosterone) |

| Norgestimate | Similar to Progesterone | 0.003 |

| 17-deacetyl norgestimate | Similar to Progesterone | 0.013 |

| 3-keto norgestimate | ~5x Progesterone | 0.025 |

| Levonorgestrel | ~5x Progesterone | 0.118 - 0.220 |

Data sourced from PubMed.[5][6]

Experimental Protocols: Bioanalytical Method Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development and validation.[7][8] Below is a detailed methodology for a typical LC-MS/MS assay.

Objective

To accurately quantify the concentration of norgestimate and its metabolites in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials

-

Blank biological matrix (e.g., plasma) from at least six different sources.

-

Analyte (norgestimate) and internal standard (this compound) stock solutions of known concentrations.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Appropriate solvents for extraction and mobile phases.

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To a 100 µL aliquot of the biological matrix, add a known amount of the internal standard, this compound.

-

Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject a portion of the reconstituted sample onto a suitable C18 analytical column. Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation of the analyte and internal standard from matrix components.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (norgestimate) and the internal standard (this compound).

Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Mechanism of Action

Norgestimate, through its active metabolites, exerts its effects by interacting with steroid hormone receptors, primarily the progesterone receptor.

Contraceptive Mechanism of Action

The primary contraceptive effect of norgestimate is achieved through the negative feedback on the hypothalamic-pituitary-gonadal axis.[2][4]

Caption: Norgestimate's contraceptive effect via the hypothalamic-pituitary-ovarian axis.

Mechanism of Action in Acne Treatment

Norgestimate is also effective in treating acne vulgaris. This is primarily due to its anti-androgenic effects.[9][10]

Caption: Anti-androgenic mechanism of Norgestimate in the treatment of acne.

Progesterone Receptor Signaling

The genomic signaling pathway of progestins like norgestimate's active metabolites involves binding to intracellular progesterone receptors (PR), which then act as transcription factors to regulate gene expression.[11][12]

Caption: Genomic signaling pathway of progestins via the progesterone receptor.

References

- 1. esschemco.com [esschemco.com]

- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norgestimate - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Tri-Sprintec (Norgestimate and Ethinyl Estradiol Tablets-Triphasic Regimen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. researchgate.net [researchgate.net]

- 12. Progesterone Pathway [gentarget.com]

Isotopic Labeling of Norgestimate and its Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Norgestimate (B1679921) and its key intermediates. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analyses, and the development of analytical methods requiring isotopically labeled standards. This document details synthetic strategies, experimental protocols, quantitative data, and the biological pathways relevant to Norgestimate.

Introduction to Norgestimate and the Importance of Isotopic Labeling

Norgestimate (17α-acetoxy-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime) is a third-generation synthetic progestin widely used in oral contraceptives.[1] Isotopic labeling of Norgestimate and its metabolites is crucial for a variety of applications in pharmaceutical research and development. Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), as well as radioactive isotopes like carbon-14 (B1195169) (¹⁴C), serve as invaluable tracers.

The primary applications of isotopically labeled Norgestimate include:

-

Metabolism Studies: Labeled compounds are essential for elucidating the metabolic fate of a drug. For instance, ¹⁴C-labeled Norgestimate has been used to study its biotransformation in humans, identifying major metabolites such as 17-deacetylnorgestimate (norelgestromin) and norgestrel.[1][2]

-

Pharmacokinetic (PK) Analysis: Isotope-labeled compounds are used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[3]

-

Quantitative Bioanalysis: Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS) for the precise measurement of drug and metabolite concentrations in biological matrices.[4][5] This is exemplified by the use of 17-deacetylnorgestimate-d6 as an internal standard in bioequivalence studies.[6]

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled Norgestimate and its intermediates can be approached through several strategies. The choice of strategy depends on the desired isotope, the position of the label, and the availability of labeled starting materials.

2.1. Labeling with Carbon-14 (¹⁴C)

Carbon-14 is a beta-emitter, making it ideal for radiometric detection in metabolism and mass balance studies. A common strategy for ¹⁴C-labeling of Norgestimate is to introduce the label at a position that is metabolically stable and synthetically accessible. One documented approach involves labeling the 17α-ethynyl group.[2]

2.2. Labeling with Stable Isotopes (²H and ¹³C)

Stable isotope labeling is preferred for internal standards in quantitative mass spectrometry.

-

Deuterium (²H) Labeling: Deuterium can be introduced into the steroid scaffold through various methods, including hydrogen-deuterium exchange reactions on a late-stage intermediate or by using deuterated reagents in the synthesis.[7] For example, a one-step method using a modified phase transfer catalyzed exchange with deuterium oxide has been reported for labeling related progestins.[8]

-

Carbon-13 (¹³C) Labeling: Carbon-13 can be incorporated by using ¹³C-labeled synthons in a partial synthesis or through a total synthesis approach.[9]

Experimental Protocols

While specific, detailed protocols for the isotopic labeling of Norgestimate are not widely published in peer-reviewed literature, the following representative protocols have been constructed based on established methods for labeling closely related steroids.

3.1. Illustrative Protocol for the Synthesis of Deuterated Levonorgestrel (B1675169) (a Key Intermediate/Metabolite)

This protocol describes a plausible route for the synthesis of a deuterated analog of levonorgestrel, which can be a precursor for labeled norgestimate.

Step 1: Deuteration of a Gona-4,9-diene-3,17-dione Precursor

-

Objective: Introduce deuterium atoms at positions allylic to the ketone functionalities.

-

Procedure:

-

Dissolve 13β-ethyl-gona-4,9-diene-3,17-dione in a deuterated solvent system, such as deuterated methanol (B129727) (MeOD) containing a catalytic amount of sodium deuteroxide (NaOD).

-

Stir the reaction mixture at room temperature for 24-48 hours to allow for hydrogen-deuterium exchange at the enolizable positions.

-

Quench the reaction with D₂O and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deuterated intermediate by column chromatography on silica (B1680970) gel.

-

Step 2: Introduction of the Ethynyl Group

-

Objective: Add the 17α-ethynyl group to the deuterated intermediate.

-

Procedure:

-

Dissolve the deuterated dione (B5365651) from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C and add a solution of ethynylmagnesium bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the resulting deuterated levonorgestrel by column chromatography.

-

3.2. Protocol for the Oximation of a Labeled Steroidal Ketone

This protocol describes the conversion of a labeled 3-keto steroid (such as labeled levonorgestrel acetate) to its corresponding oxime, a key step in the synthesis of labeled Norgestimate.[10]

-

Objective: Convert the 3-keto group to a 3-oxime.

-

Procedure:

-

Dissolve the labeled 17-acetylated steroid in a suitable solvent such as pyridine (B92270) or a mixture of ethanol (B145695) and water.

-

Add hydroxylamine (B1172632) hydrochloride to the solution.

-

Heat the reaction mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The product will be a mixture of (E)- and (Z)-oxime isomers, which can be separated by chromatography if necessary.[11]

-

Quantitative Data

The following tables summarize key quantitative data related to the analysis and metabolism of Norgestimate and its labeled analogs.

Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) |

| Norelgestromin | 1.82 | 1.5 | 16.1 |

| Norgestrel | 2.79 | 1.7 | 49.9 |

Data obtained on day 21 of cycle 3 following oral administration of Norgestimate.[1]

Table 2: Excretion of Radioactivity Following Administration of ¹⁴C-Norgestimate

| Excretion Route | Percentage of Administered Radioactivity |

| Urine | 47% (range: 45-49%) |

| Feces | 37% (range: 16-49%) |

Visualization of Pathways and Workflows

5.1. Metabolic Pathway of Norgestimate

The following diagram illustrates the primary metabolic pathway of Norgestimate in humans.

Caption: Metabolic conversion of Norgestimate to its active metabolites.

5.2. Mechanism of Action: Hypothalamic-Pituitary-Ovarian (HPO) Axis

Norgestimate, as a progestin, exerts its contraceptive effect primarily by suppressing the HPO axis, which inhibits ovulation.

Caption: Norgestimate's negative feedback on the HPO axis.

5.3. Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and analysis of an isotopically labeled steroid.

Caption: General workflow for labeled compound synthesis and analysis.

Conclusion

References

- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. 同位体標識ステロイド標準物質 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy Norgestrel-d5 [smolecule.com]

- 8. Preparation of deuterium and tritium labelled norethynodrel, norethindrone, and 6-methyleneandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]

- 11. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]

A Technical Guide to N-Acetyl Norgestimate-d6 for Researchers and Drug Development Professionals

An in-depth examination of the properties, commercial availability, and analytical applications of the deuterated internal standard, N-Acetyl Norgestimate-d6.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of an active metabolite of the progestin norgestimate (B1679921). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, lists commercial suppliers, and presents a detailed, best-practice experimental protocol for its use as an internal standard in quantitative bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled form of N-acetyl norgestimate. Norgestimate itself is a progestin widely used in oral contraceptives.[] In pharmacokinetic and drug metabolism studies, deuterated standards are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of six deuterium (B1214612) atoms into the N-Acetyl Norgestimate molecule results in a mass shift that allows for its clear differentiation from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[2]

Commercial Suppliers and Physicochemical Properties

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The table below summarizes the key physicochemical properties and provides a list of known suppliers.

| Property | Value | Reference |

| CAS Number | 1263195-02-3 | [3] |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [3] |

| Molecular Weight | 417.58 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically >98% | [3] |

| Isotopic Enrichment | >98% atom D | [3] |

| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate |

Table 1: Physicochemical Properties of this compound

Commercial Suppliers:

-

BOC Sciences[]

-

ESS Expert Synthesis Solutions[3]

-

Santa Cruz Biotechnology

Note: Availability and product specifications should be confirmed with the respective supplier.

Application in Quantitative Bioanalysis: Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of N-acetyl norgestimate or its parent drug, norgestimate, in biological matrices such as plasma or serum. The following is a detailed, generalized protocol for a typical LC-MS/MS workflow. This protocol is based on established methods for the analysis of related compounds, such as 17-desacetyl norgestimate.[4][5]

Materials and Reagents

-

This compound (Internal Standard)

-

N-Acetyl Norgestimate (Analyte)

-

Human plasma (or other biological matrix)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]

Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Prepare a stock solution of the analyte (N-acetyl norgestimate) in methanol at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 methanol/water mixture.

-

-

Sample Spiking and Extraction:

-

To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[2]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Chromatographic Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B to achieve separation of the analyte from matrix components.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized. For a related compound, 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-labeled internal standard, it was m/z 334.3 → 91.1.[5]

Data Analysis

-

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the quantitative bioanalysis workflow using this compound.

Caption: A high-level overview of the bioanalytical workflow.

Caption: A logical flowchart of the experimental steps.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of norgestimate and its metabolites. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision necessary for reliable pharmacokinetic and drug metabolism studies. This guide offers a foundational understanding of its properties, availability, and a detailed protocol for its application, empowering scientists to develop and validate robust bioanalytical methods.

References

- 2. benchchem.com [benchchem.com]

- 3. esschemco.com [esschemco.com]

- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for N-Acetyl Norgestimate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for N-Acetyl Norgestimate-d6. This deuterated analog of N-Acetyl Norgestimate is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices. Understanding its CoA is paramount for ensuring the accuracy and reliability of analytical data.

Overview of a Certificate of Analysis

A Certificate of Analysis (CoA) is a formal document issued by a quality assurance department that confirms a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended analytical application.[1][2]

Key Analytical Parameters and Data Presentation

The following sections detail the essential tests performed on this compound and how the resulting data are typically summarized.

This section of the CoA confirms the identity and basic physical properties of the compound.

| Parameter | Typical Specification | Example Result |

| Appearance | White to Off-White Solid | Off-White Solid[3] |

| Molecular Formula | C25H27D6NO4 | C25H27D6NO4[4] |

| Molecular Weight | 417.58 g/mol | 417.58[4] |

| CAS Number | 1263195-02-3 | 1263195-02-3[4] |

Chemical purity is a critical parameter, ensuring that the analytical standard is free from impurities that could interfere with quantification.

| Test | Methodology | Typical Specification | Example Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98% | 98.6% by HPLC[4] |

| Residual Solvents | Gas Chromatography (GC) | Conforms to USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

For a deuterated standard, confirming the degree and location of deuterium (B1214612) incorporation is essential for its function as an internal standard.

| Test | Methodology | Typical Specification | Example Result |

| Isotopic Purity (Atom % D) | Mass Spectrometry (MS) | >98% atom D | >98% atom D[4][5] |

| Deuterium Incorporation | Nuclear Magnetic Resonance (¹H-NMR) | Conforms to structure | Conforms |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the absorbance of the eluting components, allowing for quantification of the main peak (this compound) relative to any impurity peaks.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile (B52724) and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: A known concentration of this compound is prepared in the mobile phase.

-

Sample Preparation: The batch of this compound to be tested is dissolved in the mobile phase to a similar concentration as the standard.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Interpretation: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity

Principle: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the isotopic distribution of the deuterated compound.[6][7][8] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of molecules with different numbers of deuterium atoms can be determined.

Instrumentation:

-

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometer (LC-ESI-HRMS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

Procedure:

-

Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer or injected via an LC system.

-

Mass Spectrum Acquisition: A full scan mass spectrum is acquired, focusing on the m/z region of the expected molecular ion [M+H]+.

-

Data Analysis: The relative intensities of the isotopic peaks (d0, d1, d2, d3, d4, d5, and d6) are measured. The isotopic purity is calculated based on the abundance of the desired d6 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Deuterium Incorporation

Principle: ¹H-NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei. In a deuterated compound, the absence of signals at specific chemical shifts where protons would normally appear confirms the location of deuterium incorporation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

Procedure:

-

Sample Preparation: The this compound sample is dissolved in the appropriate deuterated NMR solvent.

-

Spectrum Acquisition: The ¹H-NMR spectrum is acquired.

-

Data Interpretation: The spectrum is compared to the spectrum of the non-deuterated N-Acetyl Norgestimate. The absence of proton signals at the positions of deuteration confirms the correct labeling pattern. The integration of the remaining proton signals should be consistent with the expected structure.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical process for certifying a batch of this compound.

Caption: Workflow for the analysis and certification of this compound.

Caption: Logical relationship of purity tests for this compound.

Caption: Experimental workflow for isotopic verification of this compound.

References

- 1. safetyculture.com [safetyculture.com]

- 2. cdn.who.int [cdn.who.int]

- 3. esschemco.com [esschemco.com]

- 4. esschemco.com [esschemco.com]

- 5. esschemco.com [esschemco.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated Analogs in Norgestimate Metabolite Studies: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of stable isotope-labeled compounds, specifically focusing on deuterated analogs related to the progestin Norgestimate (B1679921), in the context of drug metabolite studies. It will clarify the nomenclature of Norgestimate derivatives, detail the metabolic pathways, and provide comprehensive experimental protocols for the quantification of its key active metabolite using advanced bioanalytical techniques.

Introduction: The Principle of Stable Isotope-Labeled Internal Standards

In modern pharmacokinetic and drug metabolism studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for precise and sensitive quantification of drugs and their metabolites in biological matrices.[1][2] The accuracy of these studies hinges on the use of an appropriate internal standard (IS), a compound of known concentration added to samples to correct for variability during sample processing and analysis.[1]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds where hydrogen atoms are replaced by deuterium, are considered the gold standard.[1][3] The key principle is that a deuterated IS is chemically and physically almost identical to the analyte. It co-elutes during chromatography and experiences the same extraction efficiency and potential matrix effects (ion suppression or enhancement).[2][4] However, its increased molecular weight allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the peak area ratio of the analyte to the deuterated IS, analysts can achieve highly accurate and precise quantification, effectively normalizing for experimental variations.[2]

Clarifying Norgestimate and Its Derivatives

There can be confusion regarding the nomenclature of Norgestimate-related compounds. It is crucial to distinguish between the parent drug, its primary metabolite, and other derivatives.

-

Norgestimate: The parent drug, a synthetic progestin. It contains an acetyl group at the 17-position of the steroid structure.

-

17-Deacetyl Norgestimate (Norelgestromin): This is the major and pharmacologically active metabolite of Norgestimate.[4][5][6] It is formed by the rapid removal of the acetyl group at the 17-position during first-pass metabolism.[1] Consequently, pharmacokinetic studies of Norgestimate heavily focus on quantifying this metabolite.[7] The corresponding and ideal internal standard for its analysis is 17-Deacetyl Norgestimate-d6 .[7]

-

N-Acetyl Norgestimate: This compound, also referred to as Norgestimate-N-acetate, has an acetyl group added to the nitrogen of the oxime functional group. It is not a documented major metabolite of Norgestimate. It is typically classified as a synthetic intermediate or a potential impurity. Therefore, N-Acetyl Norgestimate-d6 would be the appropriate internal standard for the specific quantification of N-Acetyl Norgestimate itself (e.g., for impurity profiling or in synthetic chemistry), not for general metabolite studies of Norgestimate in biological samples.

This guide will focus on the established and clinically relevant pathway: the quantification of the active metabolite, 17-Deacetyl Norgestimate, using its deuterated internal standard.

Metabolic Pathway of Norgestimate

Norgestimate is extensively and rapidly metabolized after oral administration.[1] The primary metabolic event is deacetylation in the gut and liver to form 17-Deacetyl Norgestimate (Norelgestromin).[6] This metabolite is then further metabolized, including conversion to Norgestrel (Levonorgestrel) and subsequent hydroxylation and conjugation reactions before elimination.[1][5][6]

The following diagram illustrates this primary metabolic conversion.

Figure 1. Primary metabolic pathway of Norgestimate to its active metabolite.

Quantitative Analysis of 17-Deacetyl Norgestimate

The accurate measurement of 17-Deacetyl Norgestimate in plasma is fundamental to assessing the pharmacokinetics of orally administered Norgestimate. A validated LC-MS/MS method using a deuterated internal standard is the preferred approach.

Experimental Protocol

The following protocol is a representative example for the quantification of 17-Deacetyl Norgestimate in human plasma, based on established and published methodologies.[7]

Objective: To determine the concentration of 17-Deacetyl Norgestimate in human plasma samples.

Materials:

-

Analytes: 17-Deacetyl Norgestimate, 17-Deacetyl Norgestimate-d6 (Internal Standard).

-

Reagents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), and Water; Formic Acid; Drug-free human plasma.

-

Equipment: Ultra-Performance Liquid Chromatography (UPLC) system, Tandem Mass Spectrometer (MS/MS), Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), analytical balance, centrifuges, vortex mixer.

Methodology:

-

Standard Solution Preparation:

-

Prepare primary stock solutions of 17-Deacetyl Norgestimate (e.g., 250 µg/mL) and the internal standard, 17-Deacetyl Norgestimate-d6 (e.g., 100 µg/mL), in methanol.[7]

-

Create a series of working standard solutions by serially diluting the primary stock with a methanol/water mixture to prepare calibration curve standards and quality control (QC) samples.[7]

-

Prepare a working internal standard solution (e.g., in acetonitrile) at a concentration that provides a stable and appropriate response in the mass spectrometer.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add the internal standard working solution.

-

Add 0.5 mL of 1% formic acid and vortex to mix.[7]

-

Precondition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[7]

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water to remove interferences.[7]

-

Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol.[7]

-

The eluate is now ready for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a C18 analytical column using a gradient elution with mobile phases consisting of formic acid in water (Mobile Phase A) and formic acid in acetonitrile/methanol (Mobile Phase B). The gradient is optimized to ensure separation from endogenous plasma components and achieve a short run time (e.g., 4.5 minutes).[7]

-

Mass Spectrometry: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

The workflow for this analytical process is visualized below.

Figure 2. Workflow for sample analysis using a deuterated internal standard.

Data Presentation and Validation

A validated bioanalytical method must demonstrate linearity, accuracy, precision, and selectivity. The data below is representative of a typical method validation summary.

Table 1: Calibration Curve Parameters for 17-Deacetyl Norgestimate

| Parameter | Value |

|---|---|

| Linear Range | 20 - 5000 pg/mL[7] |

| Correlation Coefficient (r²) | ≥ 0.998[7] |

| Regression Model | Weighted (1/x²) Linear |

| Internal Standard | 17-Deacetyl Norgestimate-d6 |

Table 2: Summary of Inter-day and Intra-day Precision and Accuracy

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| LLOQ | 20 | 20.5 | ≤ 10%[7] | Within ±15% |

| Low QC | 60 | 61.2 | ≤ 10%[7] | Within ±15% |

| Mid QC | 2000 | 1980 | ≤ 10%[7] | Within ±15% |

| High QC | 4000 | 4080 | ≤ 10%[7] | Within ±15% |

Data are representative and based on published validation criteria.[7]

The logic behind using the deuterated standard to ensure this accuracy is depicted in the following diagram.

Figure 3. How a deuterated IS corrects for process variability.

Conclusion

In drug metabolite studies of Norgestimate, the use of a stable isotope-labeled internal standard is indispensable for generating reliable pharmacokinetic data. The primary focus of such studies is the accurate quantification of the main active metabolite, 17-Deacetyl Norgestimate (Norelgestromin). The deuterated analog, 17-Deacetyl Norgestimate-d6 , serves as the ideal internal standard for this purpose in LC-MS/MS assays, as it perfectly mimics the behavior of the analyte, thereby correcting for variations in sample preparation and analysis. While This compound is a valid labeled compound, its role is confined to the quantification of N-Acetyl Norgestimate, which is not a recognized metabolite but rather a potential impurity or synthetic intermediate. A clear understanding of the metabolic pathway and correct identification of the target analyte are paramount for the successful application of these powerful analytical tools in drug development.

References

- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ansm.sante.fr [ansm.sante.fr]

- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical development and clinical bioanalysis, the pursuit of accuracy, precision, and reproducibility is paramount. This in-depth technical guide delves into the core principles, practical applications, and detailed methodologies of using deuterated internal standards, the undisputed gold standard for robust and reliable quantification.

Introduction: The Imperative for Internal Standards

Quantitative analysis by mass spectrometry is susceptible to a variety of factors that can introduce variability and compromise data integrity. These include inconsistencies in sample preparation, fluctuations in instrument performance, and the often unpredictable nature of matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to normalize for these variations.[2] An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is affected in the same way by the entire analytical workflow.[3]

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are molecules in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D). This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer without significantly altering the chemical and physical properties of the molecule.[1] This near-identical behavior to the analyte of interest is the key to their unparalleled utility in compensating for experimental variability.[1][4]

Core Principles and Advantages of Deuterated Internal Standards

The foundational principle behind the use of a deuterated internal standard is relative quantitation. By introducing a known and constant amount of the deuterated standard into every sample at the earliest stage of preparation, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both the analyte and the internal standard fluctuate due to sources of error.[1]

The primary advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, most importantly, the same degree of matrix effects at the same point in time.[5]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. The isotopic substitution has a minimal impact on the molecule's ability to gain or lose a charge.

-

Correction for Variability: By co-eluting and having similar ionization efficiencies, deuterated internal standards effectively compensate for variations in sample extraction, injection volume, and instrument response, including ion suppression or enhancement.[2][4]

-

Improved Accuracy and Precision: The effective normalization of variability leads to a significant improvement in the accuracy and precision of quantitative data.[5]

Synthesis and Selection of Deuterated Internal Standards

The synthesis of deuterated compounds can be achieved through various methods, including:

-

Catalytic Deuteration: Introducing deuterium selectively using catalysts like palladium or platinum under deuterium gas.[6]

-

Total Synthesis: Building the compound entirely from deuterated precursors for complete control over the labeling.

-

Biosynthetic Labeling: Growing cells or microorganisms in deuterated media to produce labeled metabolites.[7]

When selecting a deuterated internal standard, several critical factors must be considered:

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Such exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[8][9]

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

-

Mass Shift: A sufficient mass difference (typically at least 3 mass units) between the analyte and the deuterated standard is necessary to avoid spectral overlap from the natural isotopic abundance of the analyte.[10]

Quantitative Data Presentation

The superiority of deuterated internal standards over structural analogs is well-documented in the scientific literature. The following tables summarize comparative data from various studies, highlighting the improved precision and accuracy achieved with deuterated standards.

| Performance Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Desmethoxyrapamycin) |

| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +15.2% |

| Precision (% CV) | ≤ 4.5% | ≤ 13.8% |

| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 3.2% | 18.5% |

| This table summarizes a comparative study on the analysis of the immunosuppressant drug sirolimus in whole blood, demonstrating the superior performance of a deuterated internal standard over a structural analog.[2] |

| Assay Parameter | Analog Internal Standard (Butyric Acid Analogue) | Deuterated Internal Standard (Kahalalide F-d8) |

| Inter-day Precision (% CV) | 10.2% - 14.5% | 3.7% - 8.1% |

| Inter-day Accuracy (% Bias) | -9.8% to +11.3% | -4.2% to +5.5% |

| This table presents a statistical comparison of a bioanalytical assay for the anticancer agent Kahalalide F, highlighting the improved precision and accuracy when using a deuterated internal standard.[5] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis.

Protein Precipitation Protocol for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[11]

Materials:

-

Plasma sample

-

Deuterated internal standard working solution

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid), chilled

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the deuterated internal standard working solution to the plasma sample.

-

Vortex briefly to ensure homogeneity.

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[12][13]

Materials:

-

Urine sample

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18)

-

SPE vacuum manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., acetonitrile)

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the deuterated internal standard working solution and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridges to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the respective cartridges.

-

Washing: Pass 1 mL of the wash solvent through each cartridge to remove interferences.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to each cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Deuterium Isotope Effect on Chromatography

Caption: Diagram illustrating the potential impact of the deuterium isotope effect on chromatography and matrix effects.

Troubleshooting Common Issues

While deuterated internal standards are robust, potential issues can arise.

-

Isotopic Exchange: The unintended swapping of deuterium atoms with hydrogen atoms from the sample matrix or solvents can compromise quantification. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH, -SH) and can be exacerbated by pH and temperature.[8][9] Using standards with deuterium on stable carbon atoms and controlling pH and temperature can mitigate this issue.[8]

-

Chromatographic Shift (Isotope Effect): The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[4][14] While often negligible, a significant shift can lead to differential matrix effects.[4] Chromatographic conditions can be optimized to minimize this separation.

-

Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in a high-concentration analyte can contribute to the mass channel of the deuterated internal standard, particularly for standards with a low degree of deuteration. Using a standard with a higher mass shift can resolve this.[8]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments, ultimately ensuring the generation of high-quality, reliable data.

References

- 1. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 14. pubs.acs.org [pubs.acs.org]

The Role of Deuterated Internal Standards in Norgestimate Bioequivalence Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the use of deuterated internal standards in bioequivalence studies of Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. As regulatory agencies require robust analytical methods to establish bioequivalence, the use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Norgestimate and Bioequivalence

Norgestimate is a progestational hormonal contraceptive that is often combined with an estrogen, such as ethinyl estradiol (B170435), in oral contraceptive formulations.[1][2] For a generic version of a Norgestimate-containing product to be approved, it must be shown to be bioequivalent to the reference listed drug.[3] Bioequivalence is established by demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different between the test and reference products when administered at the same molar dose under similar experimental conditions.[4]

Due to the rapid and extensive metabolism of Norgestimate, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend that bioequivalence studies measure the concentration of its major active metabolite, 17-desacetyl norgestimate, in human plasma.[5]

Metabolism of Norgestimate

Following oral administration, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestine and liver.[][7] It is primarily metabolized into two major active metabolites: 17-desacetyl norgestimate (also known as norelgestromin) and norgestrel.[][8] Of these, 17-desacetyl norgestimate is considered the most significant contributor to the progestational activity of Norgestimate.[8][9]

The metabolic pathway involves deacetylation of Norgestimate to form 17-desacetyl norgestimate.[] This metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[10] Given its pharmacological activity and significant plasma concentrations, 17-desacetyl norgestimate is the key analyte for assessing the bioequivalence of Norgestimate products.[5][8]

Figure 1: Metabolic Pathway of Norgestimate.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated analog.[11][12] Deuterated standards have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source.[5] This co-elution allows the IS to compensate for variability in sample preparation, injection volume, and matrix effects, leading to more reliable data.[11]

For Norgestimate bioequivalence studies, 17-desacetyl norgestimate-d6 (B602510) is the most commonly used and scientifically accepted deuterated internal standard for the quantification of 17-desacetyl norgestimate.

N-Acetyl Norgestimate-d6

While the focus of this guide is on the established internal standards used in bioequivalence studies, it is pertinent to address the topic of This compound . This compound is the deuterated analog of N-Acetyl Norgestimate.[8][10] N-Acetyl Norgestimate is recognized as an intermediate in the synthesis of Norgestimate.[8] Although this compound is commercially available as a stable isotope-labeled compound, the reviewed scientific literature on Norgestimate bioequivalence studies does not indicate its use as an internal standard for the quantification of Norgestimate or its metabolites in plasma samples.[2] The established methodology consistently points to the use of the deuterated analog of the primary metabolite, 17-desacetyl norgestimate-d6.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for a Norgestimate/Ethinyl Estradiol tablet is a single-dose, two-treatment, two-period, crossover study conducted in healthy female volunteers under fasting conditions.[5][7]

Figure 2: Bioequivalence Study Workflow.

Analytical Method: LC-MS/MS Quantification of 17-desacetyl norgestimate

The following is a representative protocol for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as the internal standard.

4.2.1. Sample Preparation (Solid-Phase Extraction)

-

To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).

-

Add 0.5 mL of 1% formic acid and vortex.

-

Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Figure 3: Sample Preparation Workflow.

4.2.2. Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | UPLC BEH C18 or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | A suitable gradient to separate the analyte from endogenous interferences. |

| Run Time | Approximately 4.5 minutes |

4.2.3. Mass Spectrometry Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (17-desacetyl norgestimate) | m/z 328.4 → 124.1 |

| MRM Transition (17-desacetyl norgestimate-d6) | m/z 334.3 → 91.1 |

Data Presentation: Method Validation and Pharmacokinetic Parameters

The analytical method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: Analytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria/Results |

| Linearity Range | 20 - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery of Analyte | Consistent, precise, and reproducible (e.g., ~96%) |

| Recovery of Internal Standard | Consistent, precise, and reproducible (e.g., ~94%) |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement. |

| Stability | Analyte stability established under various storage and handling conditions. |

Following the analysis of plasma samples from the bioequivalence study, pharmacokinetic parameters for 17-desacetyl norgestimate are calculated.

Table 2: Key Pharmacokinetic Parameters for Bioequivalence Assessment

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero extrapolated to infinity. |

| Tmax | Time to reach the maximum plasma concentration. |

For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for 17-desacetyl norgestimate must fall within the acceptance range of 80.00% to 125.00%.[7]

Conclusion

The use of a deuterated internal standard, specifically 17-desacetyl norgestimate-d6, is integral to the successful execution of Norgestimate bioequivalence studies. Its properties allow for highly accurate and precise quantification of the key active metabolite, 17-desacetyl norgestimate, by LC-MS/MS. This robust bioanalytical approach ensures the reliability of pharmacokinetic data, which is fundamental for demonstrating bioequivalence and ultimately for the approval of generic Norgestimate products. While other deuterated analogs such as this compound exist as chemical reagents, the established and validated methods for Norgestimate bioequivalence studies consistently rely on the deuterated form of the primary active metabolite.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Ethinyl estradiol and norgestimate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norgestimate-D6 - Acanthus Research [acanthusresearch.com]

- 8. scbt.com [scbt.com]

- 9. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norgestimate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: N-Acetyl Norgestimate-d6 as an Internal Standard in LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed application note and protocol for the use of a deuterated internal standard in the quantitative analysis of norgestimate-related compounds by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While the inquiry specifically requested information on N-Acetyl Norgestimate-d6 (B602510), a thorough review of scientific literature indicates that this specific deuterated compound is not commonly used as an internal standard in published bioanalytical methods. N-Acetyl Norgestimate (B1679921) is generally considered an intermediate in the synthesis of Norgestimate.

However, the literature extensively documents the use of 17-desacetyl norgestimate-d6 as an internal standard for the quantification of 17-desacetyl norgestimate , the primary and active metabolite of the synthetic progestin, Norgestimate.[1][2][3][4][5] Therefore, this application note will focus on the well-established methodology for 17-desacetyl norgestimate and its deuterated internal standard as a representative and highly relevant example. This provides a robust framework applicable to the analysis of other norgestimate-related compounds.

Norgestimate is a progestin widely used in oral contraceptives.[1] Following administration, it is rapidly metabolized to active metabolites, primarily 17-desacetyl norgestimate (also known as norelgestromin) and norgestrel.[1] Accurate quantification of these metabolites in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] The use of a stable isotope-labeled internal standard, such as 17-desacetyl norgestimate-d6, is the gold standard in LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.

Metabolic Pathway of Norgestimate

The following diagram illustrates the metabolic conversion of Norgestimate to its active metabolites.

Caption: Metabolic conversion of Norgestimate.

Experimental Protocol

This protocol is based on a validated method for the quantification of 17-desacetyl norgestimate in human plasma using 17-desacetyl norgestimate-d6 as an internal standard.[1][2][3][4]

1. Materials and Reagents

-

Analytes: 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 (Internal Standard)

-

Solvents: Methanol (B129727) (Gradient Grade), Acetonitrile (B52724) (Gradient Grade)

-

Acids: Formic Acid (LC/MS Grade)

-

Water: High-purity water (Milli-Q or equivalent)

-

Plasma: Drug-free human plasma

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cm³/30 mg) or equivalent

2. Stock and Working Solutions Preparation

-

Stock Solutions: Prepare stock solutions of 17-desacetyl norgestimate (250 µg/mL) and 17-desacetyl norgestimate-d6 (100 µg/mL) in methanol.[1]

-

Working Solutions: Prepare serial dilutions of the 17-desacetyl norgestimate stock solution with a methanol/water (50/50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.[1] Prepare a working solution of the internal standard in the same diluent.

3. Sample Preparation (Solid Phase Extraction)

-

To 0.5 mL of plasma sample, add the internal standard working solution.

-

Add 0.5 mL of 1% formic acid and vortex.[1]

-

Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[1]

-

Elute the analyte and internal standard with 1.0 mL of methanol.[1]

-

Inject a portion of the eluate (e.g., 10 µL) into the LC-MS/MS system.[1]

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | UPLC System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Column Temperature | 40 °C[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.75 mL/min[1] |

| Gradient | Start at 50% B for 0.3 min, linear gradient to 90% B over 0.5 min, hold at 90% B for 2.7 min, return to 50% B over 0.5 min, and equilibrate.[1] |

| Injection Volume | 10 µL[1] |

| Total Run Time | 4.5 min[1] |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | 17-desacetyl norgestimate: m/z 328.4 → 124.1 17-desacetyl norgestimate-d6 (IS): m/z 334.3 → 91.1[1] |

| Source Temperature | Dependent on instrument geometry |

| Gas Settings | Optimized for the specific instrument |

Data and Performance Characteristics

The following tables summarize the quantitative performance of the described method.[1][2][3][4]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linear Range | 20–5000 pg/mL[1][3][4] |

| Correlation Coefficient (r²) | ≥0.9988[1][3][4] |

Table 2: Precision and Accuracy

| Quality Control | Concentration (pg/mL) | Intra-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Precision (%RSD) | Inter-run Accuracy (%RE) |

| LLOQ | 20.221 | < 10% | Within ± 10% | < 10% | Within ± 10% |

| Low (LQC) | 60.085 | < 10% | Within ± 10% | < 10% | Within ± 10% |

| Medium (MQC) | 2036.767 | < 10% | Within ± 10% | < 10% | Within ± 10% |

| High (HQC) | 3916.860 | < 10% | Within ± 10% | < 10% | Within ± 10% |

| Data adapted from a representative study where precision and accuracy were reported to be within 10%.[1][3][4] |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| 17-desacetyl norgestimate | 96.30%[1][3][4] |

| 17-desacetyl norgestimate-d6 (IS) | 93.90%[1][3][4] |

Experimental Workflow

The diagram below outlines the major steps in the bioanalytical workflow using an internal standard.

Caption: Workflow for sample analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as 17-desacetyl norgestimate-d6, is essential for the development of robust and reliable LC-MS/MS methods for the quantification of norgestimate metabolites. The protocol detailed above provides a sensitive, accurate, and precise method for the analysis of 17-desacetyl norgestimate in human plasma. This methodology can be adapted for the quantification of other related compounds, provided that a suitable stable isotope-labeled internal standard is available. For the analysis of N-Acetyl Norgestimate, it is recommended to synthesize or procure N-Acetyl Norgestimate-d6 and develop a specific method, for which the principles and procedures outlined in this document will serve as a valuable guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Norgestimate in Human Plasma Using N-Acetyl Norgestimate-d6 Internal Standard

Abstract

This application note details robust and sensitive methods for the quantification of Norgestimate (B1679921) in human plasma samples. Two distinct sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods utilize N-Acetyl Norgestimate-d6 as an internal standard (IS) to ensure accuracy and precision. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic and other clinical studies. The subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic assessments and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample processing and analysis.

This document provides detailed protocols for two common and effective sample preparation techniques: Solid-Phase Extraction and Liquid-Liquid Extraction. Quantitative data derived from method validation studies are presented to guide researchers in selecting the most appropriate method for their needs.

Materials and Reagents

-

Norgestimate reference standard

-

This compound (Internal Standard)

-

Human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[1][2]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-Phase Extraction Cartridges (e.g., Strata X 33μ polymeric reversed phase, 30 mg/mL)[2]

-

96-well collection plates

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the extraction of Norgestimate's active metabolite and is suitable for high-throughput analysis.[2][3]

3.1.1. Preparation of Standard and QC Samples

-

Primary Stock Solutions: Prepare individual stock solutions of Norgestimate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Norgestimate stock solution with a 50:50 methanol:water mixture to prepare working standards for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Spiking: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples.

3.1.2. Sample Pre-treatment

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 400 µL of each plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.

-

Vortex for 10 seconds.

-

Add 400 µL of 2% formic acid in water and vortex for another 10 seconds.

3.1.3. Solid-Phase Extraction Procedure

-

Conditioning: Condition the SPE cartridges (Strata X 33μ polymeric reversed phase, 30 mg/mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[2] Do not allow the cartridges to dry.

-

Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection plate or tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase used for the UPLC-MS/MS analysis.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a robust alternative to SPE, offering high selectivity and effective cleanup of complex matrices.[1][4]

3.2.1. Preparation of Standard and QC Samples

Follow the same procedure as described in section 3.1.1.

3.2.2. Liquid-Liquid Extraction Procedure

-

Pipette 400 µL of each plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.

-

Vortex for 10 seconds.

-

Add 2 mL of a hexane/ethyl acetate (50:50, v/v) mixture.[1][2]

-

Vortex vigorously for 5 minutes.